molecular formula C11H18O2 B11718586 2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid

2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid

Cat. No.: B11718586
M. Wt: 182.26 g/mol
InChI Key: WSSJKFVCHRSVEI-VQHVLOKHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with methylmagnesium bromide to form the corresponding alcohol, which is then dehydrated to yield the desired compound . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(4-methylcyclohexyl)prop-2-enoic acid is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of a propenoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(E)-2-methyl-3-(4-methylcyclohexyl)prop-2-enoic acid

InChI

InChI=1S/C11H18O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h7-8,10H,3-6H2,1-2H3,(H,12,13)/b9-7+

InChI Key

WSSJKFVCHRSVEI-VQHVLOKHSA-N

Isomeric SMILES

CC1CCC(CC1)/C=C(\C)/C(=O)O

Canonical SMILES

CC1CCC(CC1)C=C(C)C(=O)O

Origin of Product

United States

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